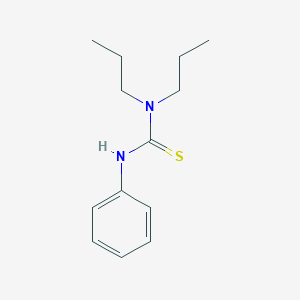![molecular formula C7H10Cl2 B081553 1,2-Dichlorobicyclo[2.2.1]heptane CAS No. 15019-72-4](/img/structure/B81553.png)
1,2-Dichlorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorobicyclo[2.2.1]heptane, also known as exo-THPO or DCT, is a bicyclic compound that has been widely used in scientific research. It is a versatile compound that has been used in various applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. In 2.1]heptane, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 1,2-Dichlorobicyclo[2.2.1]heptane is not fully understood. It is believed to act as a chiral inducer or a chiral auxiliary in organic synthesis, where it can influence the stereochemistry of a reaction. It has also been shown to have biological activity, where it can interact with proteins and enzymes.
Biochemical and Physiological Effects
1,2-Dichlorobicyclo[2.2.1]heptane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, where it can induce apoptosis or cell death. It has also been shown to have anti-inflammatory and analgesic effects, where it can reduce pain and inflammation. Additionally, 1,2-Dichlorobicyclo[2.2.1]heptane has been shown to have antifungal and antibacterial effects, where it can inhibit the growth of fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dichlorobicyclo[2.2.1]heptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. However, it also has some limitations. It is a toxic compound that requires careful handling and disposal. It is also a relatively expensive compound that may not be accessible to all researchers.
Orientations Futures
There are several future directions for the research on 1,2-Dichlorobicyclo[2.2.1]heptane. One direction is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to develop new synthetic methods for 1,2-Dichlorobicyclo[2.2.1]heptane that are more efficient and environmentally friendly. Additionally, further studies are needed to understand the mechanism of action of 1,2-Dichlorobicyclo[2.2.1]heptane and its potential applications in various fields of science.
In conclusion, 1,2-Dichlorobicyclo[2.2.1]heptane is a versatile compound that has been widely used in scientific research. It has various applications in organic synthesis, catalysis, and drug discovery. Its biochemical and physiological effects make it a promising compound for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1,2-Dichlorobicyclo[2.2.1]heptane involves the reaction of cycloheptene with chlorine gas in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
1,2-Dichlorobicyclo[2.2.1]heptane has been widely used in scientific research as a chiral building block in organic synthesis. It has been used in the synthesis of various natural products, such as (+)-neopeltolide, (-)-frondosin B, and (+)-citrinadin A. It has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in a molecule without forming a covalent bond. Additionally, 1,2-Dichlorobicyclo[2.2.1]heptane has been used as a ligand in catalysis, where it can enhance the reactivity and selectivity of a reaction.
Propriétés
Numéro CAS |
15019-72-4 |
|---|---|
Nom du produit |
1,2-Dichlorobicyclo[2.2.1]heptane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
1,2-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4H2 |
Clé InChI |
LLPWSPJWQKOHBM-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1CC2Cl)Cl |
SMILES canonique |
C1CC2(CC1CC2Cl)Cl |
Autres numéros CAS |
15019-72-4 |
Synonymes |
Bicyclo[2.2.1]heptane, 1,2-dichloro-, (1R,2S,4S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




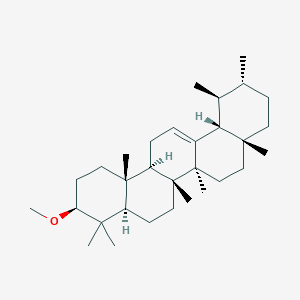

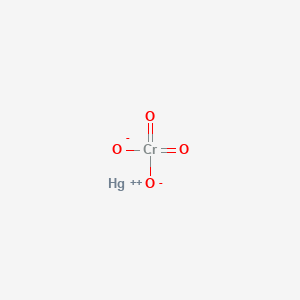
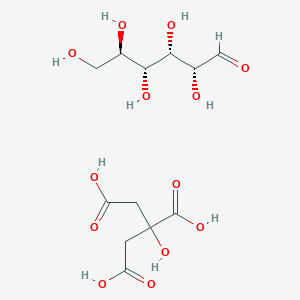
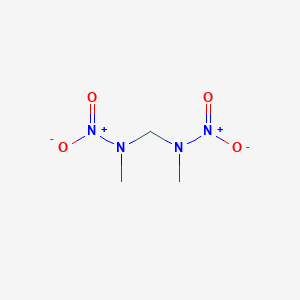


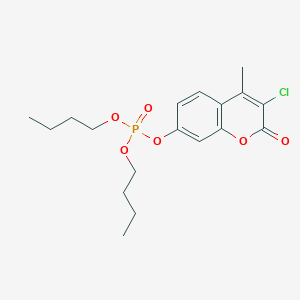


![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

